molecular formula C6H5BrF2N2O B14776677 5-Bromo-4-(difluoromethoxy)pyridin-2-amine

5-Bromo-4-(difluoromethoxy)pyridin-2-amine

Katalognummer: B14776677
Molekulargewicht: 239.02 g/mol
InChI-Schlüssel: HIWSXXCQDKXLNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-(difluoromethoxy)pyridin-2-amine: is a chemical compound with the molecular formula C6H5BrF2N2O and a molecular weight of 239.02 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of brominated pyridine with difluoromethyl ether under specific conditions . The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-4-(difluoromethoxy)pyridin-2-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-4-(difluoromethoxy)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-Bromo-4-(difluoromethoxy)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .

Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific biological targets or pathways .

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. Its unique properties make it suitable for use in the manufacture of advanced materials and chemical products .

Wirkmechanismus

The mechanism of action of 5-Bromo-4-(difluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, 5-Bromo-4-(difluoromethoxy)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C6H5BrF2N2O

Molekulargewicht

239.02 g/mol

IUPAC-Name

5-bromo-4-(difluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C6H5BrF2N2O/c7-3-2-11-5(10)1-4(3)12-6(8)9/h1-2,6H,(H2,10,11)

InChI-Schlüssel

HIWSXXCQDKXLNZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN=C1N)Br)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.